Isocapsicastrine

Description

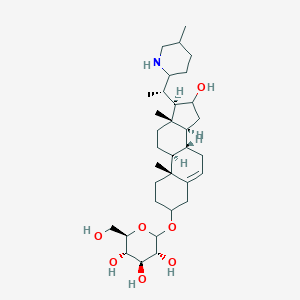

Structure

2D Structure

3D Structure

Properties

CAS No. |

123164-25-0 |

|---|---|

Molecular Formula |

C33H55NO7 |

Molecular Weight |

577.8 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[[(8S,9S,10R,13S,14S,17R)-16-hydroxy-10,13-dimethyl-17-[(1S)-1-(5-methylpiperidin-2-yl)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H55NO7/c1-17-5-8-24(34-15-17)18(2)27-25(36)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)40-31-30(39)29(38)28(37)26(16-35)41-31/h6,17-18,20-31,34-39H,5,7-16H2,1-4H3/t17?,18-,20?,21-,22+,23+,24?,25?,26-,27+,28-,29+,30-,31?,32+,33+/m1/s1 |

InChI Key |

LXITVHCOOLDNBB-ATEWJWJNSA-N |

SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |

Isomeric SMILES |

CC1CCC(NC1)[C@@H](C)[C@H]2C(C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CCC(C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |

Canonical SMILES |

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |

Synonyms |

22,26-epiminocholest-5-ene-3,16-diol 3-O-glucopyranoside isocapsicastrine |

Origin of Product |

United States |

Isolation and Structural Elucidation of Isocapsicastrine

Botanical Sources and Extraction Methodologies for Isocapsicastrine

Solanum capsicastrum as a Primary Source

This compound has been isolated from Solanum capsicastrum, also known as the Jerusalem cherry. thieme-connect.comrhs.org.ukwikipedia.org This plant species is a member of the nightshade family, Solanaceae. thieme-connect.combidd.group The root bark of S. capsicastrum has been a primary source for the extraction of this compound. thieme-connect.com Other steroidal alkaloids have also been identified in this plant, including capsimine (B40940), etioline, and isoteinemine (B12661132). thieme-connect.com

Methodologies for Steroidal Alkaloid Isolation from Plant Tissues

The isolation of steroidal alkaloids like this compound from plant materials involves a multi-step process. A general strategy includes extraction, purification, and separation. researchgate.netjocpr.com

Initially, the air-dried and chipped plant material, such as the root bark of S. capsicastrum, undergoes extraction with solvents. thieme-connect.com Common methods for extracting alkaloids include using alcohol solvents, water or acidic water, or sublimation for specific compounds. jocpr.com For instance, the dried root bark of S. capsicastrum was treated with a solvent, and the resulting chloroform (B151607) extracts were then subjected to further separation. thieme-connect.com

Following extraction, chromatographic techniques are employed for purification and separation of the individual alkaloids. researchgate.netjocpr.com Column chromatography using adsorbents like alumina (B75360) is a common method. thieme-connect.comresearchgate.net In the case of this compound isolation, the chloroform extracts were chromatographed on an alumina column. thieme-connect.com Further separation can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). researchgate.netjocpr.com The choice of solvent systems for elution is crucial for effective separation. For example, a mixture of chloroform and methanol (B129727) has been used to afford this compound. thieme-connect.com

Spectroscopic and Chemical Methods for this compound Structure Determination

The elucidation of the complex structure of this compound relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.combritannica.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules by providing information about the chemical environment of individual atoms. emerypharma.compitt.edu Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental in piecing together the molecular framework of compounds like this compound. thieme-connect.compreprints.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of each signal indicates the type of carbon and its electronic environment. libretexts.orglibretexts.org

In the structural analysis of this compound, the ¹³C-NMR spectrum was compared with that of a related compound, teinemine, which has an identical aglycone part. thieme-connect.comnih.gov The similarity in the chemical shifts of the aglycone carbons confirmed the basic steroid structure. The presence of a glucose moiety was also confirmed by the ¹³C-NMR data. thieme-connect.com

Table 1: ¹³C-NMR Spectral Data of this compound (Aglycone Part) and Teinemine

| Carbon No. | This compound (δ in ppm) | Teinemine (δ in ppm) |

| 2 | 31.8 | 31.5 |

| 3 | 77.8 | 36.9 |

| 4 | 38.9 | 40.2 |

| 5 | 141.2 | 141.1 |

| 6 | 121.7 | 121.2 |

| 7 | 32.2 | 32.1 |

| 8 | 31.8 | 31.8 |

| 9 | 50.4 | 50.3 |

| 10 | 36.8 | 36.7 |

| 11 | 21.1 | 21.0 |

| 12 | 40.1 | 40.0 |

| 13 | 40.8 | 40.7 |

| 14 | 55.0 | 54.9 |

| 15 | 34.6 | 34.5 |

| 16 | 75.3 | 75.2 |

| 17 | 63.2 | 63.1 |

| 18 | 16.6 | 16.5 |

| 19 | 19.5 | 19.4 |

| 20 | 42.1 | 42.0 |

| 21 | 15.1 | 15.0 |

| 22 | 98.4 | 98.3 |

| 23 | 28.1 | 28.0 |

| 24 | 30.0 | 29.9 |

| 25 | 30.6 | 30.5 |

| 26 | 47.9 | 47.8 |

| 27 | 19.2 | 19.1 |

| Source: Adapted from G.-J. Chun and Y.-S. Kim, Planta Medica, 1989. thieme-connect.com |

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. savemyexams.com Chemical shifts, splitting patterns (multiplicity), and coupling constants are key parameters used in structural elucidation. emerypharma.com

Mass Spectrometry (MS) Techniques in this compound Elucidation

Mass spectrometry (MS) is a fundamental analytical tool for the structural elucidation of novel compounds. sigmaaldrich.com It provides vital information by measuring the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental composition with high accuracy. khanacademy.org For complex molecules like steroidal glycoalkaloids, ionization techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are employed. These "soft" ionization methods are crucial as they can ionize thermally unstable and non-volatile biomolecules without causing significant fragmentation, thus revealing the mass of the intact molecular ion. sigmaaldrich.com

In the analysis of this compound, mass spectrometry would have been used to establish its molecular weight. The fragmentation pattern observed in the mass spectrum offers further structural clues. For instance, the loss of the sugar moiety as a distinct fragment helps to identify the mass of the aglycone (the non-sugar part) and the glycosidic unit separately, which is a key step in piecing together the final structure. vdoc.pubnih.gov

| Attribute | Data |

|---|---|

| Molecular Formula | C33H55NO7 |

| Molecular Weight | 593.8 g/mol |

| Aglycone | Capsicastrine |

| Glycoside | β-D-glucopyranose |

Chemical Degradation Studies for Aglycone and Glycoside Identification

Chemical degradation involves breaking down a complex molecule into smaller, more easily identifiable fragments. libretexts.org This classical approach was instrumental in the structural elucidation of many natural products before the widespread availability of advanced spectroscopic methods. researchgate.net For a glycoalkaloid like this compound, controlled degradation, particularly through hydrolysis, is essential to separate and identify the steroidal aglycone and the sugar components. nih.govacademie-sciences.fr

Acidic hydrolysis is a standard procedure for cleaving glycosidic bonds. lumenlearning.com When this compound is subjected to heating with a dilute acid, the glycosidic linkage is broken through a reaction with water. libretexts.org This process, a reversal of esterification, splits the molecule into its constituent alcohol and acid components. lumenlearning.com

The hydrolysis of this compound yields two primary products: the steroidal aglycone and a monosaccharide. vdoc.pub The aglycone was identified as capsicastrine, and the sugar moiety was determined to be D-glucose. vdoc.pubnih.gov This separation allows for the individual characterization of each component, which is a critical step toward understanding the complete structure of the parent molecule.

| Reactant | Condition | Products | |

|---|---|---|---|

| Aglycone | Glycoside | ||

| This compound | Acidic Hydrolysis (H3O+, heat) | Capsicastrine | D-Glucose |

Identifying the glycosidic linkage involves determining both the point of attachment of the sugar to the aglycone and the stereochemistry (α or β) of that bond. pearson.com The nomenclature for this compound, (22S,25S)-O(3)-β-D-glucopyranosyl-22,26-epiminocholest-5-ene-3β,16α-diol, explicitly states this linkage. nih.gov

The "O(3)" indicates that the glucose molecule is attached via an oxygen atom to the carbon at position 3 of the capsicastrine aglycone. The "β" (beta) specifies the stereochemistry of the anomeric carbon of the glucose. This configuration is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift and the coupling constant of the anomeric proton (H-1 of the glucose) in the ¹H NMR spectrum are characteristic for either an α or β linkage. researchgate.net This spectroscopic data, combined with knowledge from extensive libraries of carbohydrate structures, allows for unambiguous assignment of the glycosidic bond. ucdavis.edusavemyexams.com

Stereochemical Assignments and Configurational Stability of this compound

The three-dimensional arrangement of atoms, or stereochemistry, is a crucial aspect of a molecule's identity and biological function. This compound has several stereocenters, and the determination of their specific configurations was achieved through detailed spectroscopic analysis, primarily NMR. researchgate.netresearchgate.net

The full stereochemical name of this compound is (22S, 25S)-O(3)-β-D-glucopyranosyl-22,26-epiminocholest-5-ene-3β,16α-diol. nih.gov

C-22 and C-25: The stereochemistry at positions 22 and 25 within the F-ring of the spirosolane-type structure was established as 'S'. This was confirmed by comparing the chemical shifts of carbons C-22, C-23, and C-24 in the ¹³C NMR spectrum with those of known (25S)-22,26-epiminocholestane standards. vdoc.pub

C-3 and C-16: The hydroxyl groups on the steroidal backbone are assigned as 3β and 16α. This assignment is based on the analysis of coupling constants and spatial correlations in 2D NMR experiments (like NOESY), which reveal the spatial proximity of different protons in the molecule. researchgate.net

Glycoside: The sugar attached is D-glucose, with the linkage at the anomeric carbon having a β configuration, as discussed previously. nih.govresearchgate.net

The configurational stability of these centers is generally high under normal conditions, as they are part of a rigid steroidal framework and a stable pyranose ring.

Biosynthetic Pathways of Isocapsicastrine

General Principles of Steroidal Glycoalkaloid Biosynthesis in Solanaceae

Steroidal glycoalkaloids (SGAs) are a class of specialized metabolites predominantly found in the Solanaceae family, which includes important crops like potatoes and tomatoes. nih.govoup.com Their biosynthesis is a complex process that can be broadly divided into two main parts: the formation of the C27 steroidal aglycone and the subsequent glycosylation at the C-3 hydroxyl group. nih.gov The aglycone backbone is derived from cholesterol, highlighting the importance of sterol biosynthesis in these plants. nih.govoup.com

The synthesis of SGAs is understood to play a defensive role for the plant against a variety of pathogens and predators due to their toxic effects. nih.gov The general biosynthetic pathway starts from cholesterol and proceeds through a series of oxidation, transamination, and cyclization reactions to form the steroidal alkaloid core. nih.gov The vast structural diversity of SGAs observed in different Solanum species arises from variations in both the aglycone structure and the attached oligosaccharide chains. nih.gov Gene duplication events within the sterol biosynthesis pathways in Solanaceae are thought to contribute to the high production levels of cholesterol required for SGA synthesis. nih.gov

Proposed Biosynthetic Routes to Isocapsicastrine

While the general pathway for many SGAs is becoming clearer, the specific route to this compound is less defined and is often inferred from the known biosynthesis of related compounds. This compound is structurally characterized as (22S,25S)-O(3)-beta-D-glucopyranosyl-22,26-epiminocholest-5-ene-3 beta-16 alpha-diol. researchgate.net Its biosynthesis is believed to follow the general pathway of steroidal alkaloids, starting from cholesterol.

The proposed pathway likely involves the hydroxylation of the cholesterol backbone at various positions, followed by the formation of the characteristic epiminocholestane ring system. The final steps would then involve the attachment of a glucose molecule to the C-3 hydroxyl group. The stereochemistry at positions 22 and 25 is a critical aspect of this compound's structure and is determined by specific enzymatic reactions during its formation.

Enzymatic Steps and Precursor Molecules in this compound Formation

The formation of this compound is a testament to the intricate coordination of various enzymatic activities, starting from basic building blocks and culminating in a complex glycoalkaloid.

Role of Isopentenyl Diphosphate (B83284) (IPP) Pathways in Steroidal Backbone Synthesis

The journey to the steroidal backbone of this compound begins with the universal precursors of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com In plants, two distinct pathways can produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comwikipedia.org

The MVA pathway is generally responsible for the synthesis of sterols, including cholesterol. mdpi.com This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. mdpi.com In the context of this compound biosynthesis, the MVA pathway is considered the primary route for producing the IPP and DMAPP units that will eventually form the cholesterol precursor. nih.gov

Several key enzymes are involved in the conversion of IPP and DMAPP into the steroidal skeleton. These include farnesyl pyrophosphate synthase (FPPS), which condenses IPP and DMAPP to form farnesyl pyrophosphate (FPP), and squalene (B77637) synthase (SQS), which dimerizes FPP to produce squalene. nih.gov Squalene then undergoes epoxidation to 2,3-oxidosqualene, which is cyclized by cycloartenol (B190886) synthase (CAS) to form cycloartenol. nih.gov A series of subsequent enzymatic modifications, including the action of STEROL SIDE CHAIN REDUCTASE 2 (SSR2), are crucial for converting cycloartenol to cholesterol, the direct precursor of the this compound aglycone. oup.com

Glycosylation Mechanisms in this compound Biosynthesis

Glycosylation, the attachment of sugar moieties to other molecules, is a critical final step in the biosynthesis of this compound, imparting increased water solubility and potentially altering the molecule's biological activity. glycoselect.com This process is catalyzed by a large family of enzymes known as glycosyltransferases. nih.gov

In the case of this compound, a specific glycosyltransferase is responsible for transferring a glucose molecule from a nucleotide sugar donor, such as UDP-glucose, to the C-3 hydroxyl group of the steroidal aglycone, (22S,25S)-22,26-epiminocholest-5-ene-3β,16α-diol. researchgate.net Glycosyltransferases exhibit high specificity for both the sugar donor and the acceptor molecule, ensuring the correct glycan is attached at the proper position. nih.gov The formation of the β-glycosidic linkage in this compound is a hallmark of these enzymatic reactions. While the specific glycosyltransferase involved in this compound biosynthesis has not been definitively identified, it is part of a broader family of enzymes responsible for the glycosylation of various steroidal alkaloids in Solanaceae.

Biological Activities and Mechanistic Research of Isocapsicastrine

Hepatoprotective Efficacy of Isocapsicastrine

This compound has demonstrated notable potential as a hepatoprotective agent, shielding the liver from damage induced by various toxins. This protective capacity has been explored through a variety of scientific models, revealing its influence on key biochemical markers and its ability to counteract oxidative stress.

In Vitro Models for Hepatoprotective Assessment

The initial evaluation of the hepatoprotective effects of chemical compounds often begins with in vitro models, which allow for controlled investigation of cellular mechanisms. For assessing hepatoprotection, freshly isolated hepatocytes or liver cell lines, such as HepG2, are commonly used. rjptonline.orgnih.gov These cells can be exposed to known hepatotoxins like carbon tetrachloride (CCl4) or paracetamol to induce cellular injury. rjptonline.orgnih.gov The efficacy of a potential hepatoprotective agent is then determined by its ability to prevent or mitigate this damage. rjptonline.org Key parameters measured in these in vitro systems include cell viability and the levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH). nih.gov Additionally, markers of oxidative stress, including malondialdehyde (MDA), total antioxidant capacity, and levels of endogenous antioxidants like reduced glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), are assessed to understand the compound's mechanism of action. nih.gov Studies have shown that CCl4 is a consistent inducer of cell injury in these models. nih.gov

In Vivo Models for Hepatoprotective Assessment (e.g., CCl4-induced Liver Damage Models)

Following promising in vitro results, the hepatoprotective potential of a compound is further investigated using in vivo models, which provide a more comprehensive understanding of its effects within a living organism. rjptonline.org A widely utilized and well-established model for inducing liver damage in experimental animals is the administration of carbon tetrachloride (CCl4). rjptonline.orgbiorxiv.orgmdpi.com CCl4 is a potent hepatotoxin that, when metabolized by the liver, generates highly reactive free radicals, leading to lipid peroxidation and subsequent damage to liver cells. biorxiv.orgmdpi.com

In these studies, animals, typically rats or mice, are treated with CCl4 to induce acute liver injury. biorxiv.orginnovareacademics.in The test compound, in this case, this compound, is administered before or after the toxin to evaluate its protective or curative effects. rjptonline.org The extent of liver damage and the efficacy of the treatment are then assessed by measuring various biochemical and histological parameters. rjptonline.orginnovareacademics.in

Modulatory Effects on Hepatic Biochemical Markers

The hepatoprotective effects of this compound are evident through its ability to modulate key hepatic biochemical markers that are indicative of liver function and damage. In animal models of CCl4-induced hepatotoxicity, the administration of the toxin leads to a significant increase in the serum levels of several liver enzymes. innovareacademics.in

Elevated levels of the following enzymes in the blood are hallmarks of liver injury:

Alanine transaminase (ALT) innovareacademics.infrontiersin.orgresearchgate.net

Aspartate transaminase (AST) frontiersin.orgresearchgate.netlipidmaps.org

Alkaline phosphatase (ALP) innovareacademics.in

Treatment with hepatoprotective agents has been shown to significantly lower the elevated levels of these enzymes, indicating a reduction in liver damage. innovareacademics.in Furthermore, damage to the liver can also affect its synthetic functions, leading to decreased levels of total proteins. innovareacademics.in Effective hepatoprotective compounds can help to restore the normal levels of these proteins. innovareacademics.in The modulation of these markers suggests an improvement in the functional status of hepatocytes. innovareacademics.in

Below is an interactive table summarizing the effects of hepatoprotective agents on these biochemical markers.

| Biochemical Marker | Effect of CCl4-induced Damage | Effect of Hepatoprotective Agent |

| Alanine transaminase (ALT) | Increase | Decrease |

| Aspartate transaminase (AST) | Increase | Decrease |

| Alkaline phosphatase (ALP) | Increase | Decrease |

| Total Proteins | Decrease | Increase |

Antioxidant Mechanisms and Oxidative Stress Mitigation

A key mechanism underlying the hepatoprotective efficacy of many compounds is their ability to counteract oxidative stress. The liver damage induced by toxins like CCl4 is largely mediated by the generation of reactive oxygen species (ROS), which leads to lipid peroxidation and cellular damage. biorxiv.org Antioxidant compounds can mitigate this damage by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems.

The antioxidant capacity of a substance can be evaluated through various in vitro assays. innovareacademics.in The beneficial effects in vivo are often demonstrated by a reduction in markers of oxidative stress and an enhancement of antioxidant enzymes.

Key indicators of oxidative stress and antioxidant activity include:

Malondialdehyde (MDA) : A primary product of lipid peroxidation, elevated levels of MDA indicate significant oxidative damage. lipidmaps.orgnih.gov Hepatoprotective agents often lead to a decrease in MDA levels. lipidmaps.org

Superoxide Dismutase (SOD) : This is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical. lipidmaps.orgaccscience.com Increased SOD activity following treatment suggests an enhanced antioxidant defense. lipidmaps.org

Catalase (CAT) : This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, another critical antioxidant function. mdpi.comnih.gov

Glutathione Peroxidase (GPx) : This enzyme plays a vital role in protecting the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. nih.govresearchgate.net

Glutathione (GSH) : A major non-enzymatic antioxidant, GSH is involved in detoxification and the neutralization of free radicals. nih.govwikipedia.org Depletion of GSH is a sign of significant oxidative stress, and its restoration is a marker of hepatoprotection. nih.gov

Antiviral Research: Molecular Docking Studies of this compound

In addition to its hepatoprotective properties, this compound has been investigated for its potential antiviral activities through computational methods.

In Silico Interaction with Viral Proteases (e.g., SARS-CoV-2 3C-like Protease)

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is widely employed in drug discovery to screen potential drug candidates.

In the context of antiviral research, studies have utilized molecular docking to explore the interaction of various natural compounds with key viral enzymes. For instance, the 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Researchers have performed in silico docking studies to evaluate the binding potential of numerous compounds against this protease. These studies help in identifying compounds that may act as inhibitors of the viral enzyme, thereby warranting further investigation through in vitro and in vivo experiments.

Computational Approaches for Binding Affinity Prediction

The prediction of binding affinity between a small molecule like this compound and a biological target is a cornerstone of modern drug discovery. Computational methods, including molecular docking and machine learning models, are frequently employed to estimate the strength of these interactions, often expressed as binding energy or inhibition constants. mdpi.comcbirt.netarxiv.org These approaches utilize the three-dimensional structures of both the ligand and the protein to simulate their interaction or leverage large datasets of known interactions to predict affinities for new compounds. arxiv.orgnih.gov Advanced techniques in deep learning and geometric deep learning are continuously improving the accuracy of these predictions. arxiv.orgnih.gov However, a specific search of scientific literature did not yield any studies that have applied these computational methods to predict the binding affinity of this compound to any specific biological target.

Exploratory Research on Other Potential Bioactivities (Based on General Alkaloid Studies)

While direct research on this compound is not available, the following sections outline potential areas of investigation based on the known activities of other alkaloid compounds.

DNA Intercalation Studies

DNA intercalation is a mechanism by which molecules insert themselves between the base pairs of a DNA helix. irb.hrnih.gov This action can distort the DNA structure, interfering with processes like replication and transcription, and is a mechanism of action for several anticancer drugs. irb.hrnih.gov Experimental techniques to study intercalation include viscometry, which measures changes in DNA length and unwinding, and spectroscopic methods that detect changes in the molecule's optical properties upon binding to DNA. umich.edu Although many natural and synthetic compounds are known to intercalate with DNA, no studies were found that specifically investigate this compound's ability to act as a DNA intercalating agent. irb.hrrsc.org

Topoisomerase Inhibition Assays

Topoisomerases are essential enzymes that manage the topological states of DNA, making them critical targets for cancer chemotherapy. numberanalytics.comnih.gov Inhibitors can act by preventing the enzyme from functioning (catalytic inhibitors) or by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks (poisons). Assays to identify topoisomerase inhibitors typically measure the relaxation of supercoiled DNA or the decatenation of interlocked DNA circles. plos.org While numerous compounds have been screened for their ability to inhibit topoisomerases, research specifically detailing the effects of this compound on either topoisomerase I or II is not present in the available literature. plos.organgelman.org

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. brieflands.com The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. nih.govnih.gov Key apoptotic pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which involve a cascade of proteins, including caspases and members of the Bcl-2 family. nih.govresearchgate.net Studies on other natural compounds, such as certain alkaloids and isothiocyanates, have demonstrated their ability to induce apoptosis through various mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function. nih.govnih.gov However, there are no specific research findings on whether this compound can induce apoptosis or on the potential pathways involved.

Compound Information

Structure Activity Relationship Sar of Isocapsicastrine and Its Analogues

Fundamental Concepts of Structure-Activity Relationships in Natural Products

Key principles of SAR involve identifying the pharmacophore—the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov Modifications to a molecule's structure, even minor ones, can lead to significant changes in its biological effects, altering potency, selectivity, or even the nature of the activity (e.g., from an agonist to an antagonist). researchgate.netphcog.com In the context of natural products, SAR studies often begin with a "hit" or "lead" compound—a molecule isolated from a natural source that demonstrates interesting biological activity. tandfonline.com Chemists then synthesize analogues by modifying specific functional groups or parts of the molecular scaffold to understand which components are crucial for its activity. phcog.com This systematic modification helps in mapping the SAR, which can guide the development of more potent and selective therapeutic agents with improved properties. nih.govuni-mainz.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isocapsicastrine Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical evolution of traditional SAR. QSAR models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This is achieved by using molecular descriptors—numerical values that quantify various physicochemical properties of a molecule, such as lipophilicity, electronic properties, and steric effects. knime.com These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds. researchgate.netepdf.pub

Common QSAR methodologies include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.net For complex molecules like steroidal alkaloids, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. dokumen.pub These methods analyze the steric and electrostatic fields surrounding the molecules to create a predictive model. dokumen.pub

While QSAR is a powerful tool for lead optimization, specific QSAR models for this compound derivatives are not extensively reported in publicly available literature. knime.comresearchgate.net The development of such a model would involve synthesizing a series of this compound analogues, evaluating their biological activity, calculating relevant molecular descriptors, and then applying statistical methods to build and validate a predictive model. Such a study could provide valuable insights into the precise structural requirements for the activity of this compound and accelerate the discovery of more potent analogues.

Impact of Structural Modifications on Biological Potency and Selectivity

This compound is a steroidal alkaloid glycoside, meaning it consists of a steroidal aglycone (the non-carbohydrate part) attached to a sugar molecule (a glycosidic moiety). nih.gov In this compound, the sugar is a β-D-glucopyranosyl group. researchgate.net The presence and nature of this sugar can have a profound impact on the molecule's biological activity. researchgate.netnih.gov Generally, glycosylation can affect a compound's solubility, its ability to be transported across biological membranes, and its interaction with target receptors. nih.govresearchgate.net

In many natural products, the glycosidic portion is crucial for biological activity. biocrick.com Removal of the sugar moiety can sometimes lead to a significant decrease or complete loss of potency. nih.gov For instance, studies on other types of glycosides have shown that the aglycone alone can be inactive, indicating the sugar is essential for binding or other interactions. nih.govbiocrick.com In the case of this compound, both the glycoside form and its aglycone (capsimine) have been reported to exhibit strong hepatoprotective activity against liver damage induced by carbon tetrachloride (CCl4). uni-mainz.deknime.combiocrick.com This suggests that while the core steroidal structure is responsible for the fundamental biological effect, the glucose moiety in this compound likely modulates its pharmacokinetic properties and may influence the potency of this effect.

The aglycone of this compound is a C27 steroidal skeleton known as a cholestane-type structure. researchgate.net This rigid, polycyclic framework is a common feature in many biologically active natural products, including steroidal saponins (B1172615) and alkaloids. niscpr.res.in The specific stereochemistry and functional groups on this steroidal nucleus are critical determinants of biological activity.

This compound's aglycone features a cholest-5-ene (B1209259) backbone with hydroxyl groups at the 3β and 16α positions and an epimino ring system (a nitrogen-containing ring) involving carbons 22 and 26. researchgate.net The orientation of the hydroxyl groups and the conformation of the side chain containing the nitrogen atom are key to its interaction with biological targets. The steroidal backbone itself provides a specific three-dimensional shape that allows the molecule to fit into binding pockets of proteins or enzymes. Modifications to this core structure, such as changing the position or orientation of hydroxyl groups or altering the side chain, would be expected to significantly impact its biological profile.

Comparative SAR Studies with Related Steroidal Alkaloids

A direct and informative SAR comparison can be made between this compound and capsimine (B40940), as they were both isolated from the root bark of Solanum capsicastrum. researchgate.net Structurally, the relationship is simple: this compound is the 3-O-β-D-glucoside of capsimine. researchgate.net Therefore, capsimine is the aglycone of this compound.

Structure of this compound : (22S,25S)-O(3)-β-D-glucopyranosyl-22,26-epiminocholest-5-ene-3β,16α-diol. researchgate.net

Structure of Capsimine : (22R,25R)-22,26-epiminocholest-5-ene-3β,16α-diol. researchgate.net

The primary structural difference is the presence of the glucose unit at the C-3 position of this compound. This glycosylation significantly increases the polarity and water solubility of this compound compared to the more lipophilic capsimine. This difference in physicochemical properties can lead to variations in how the molecules are absorbed, distributed, and how they interact with cellular targets.

In terms of biological activity, both compounds have been noted for their strong hepatoprotective effects. uni-mainz.deknime.com However, there are differences in their reported cytotoxic activities. Capsimine was found to exhibit cytotoxic effects against human PLC/PRF/5 (hepatoma) cells with an ED50 of 1.97 µg/ml and KB (nasopharyngeal carcinoma) cells with an ED50 of 1.35 µg/ml. In the same study, related compounds capsicastrine and etioline also showed cytotoxicity against PLC/PRF/5 cells, whereas this compound's cytotoxic profile was not detailed, highlighting a key area for further investigation. The difference in activity underscores a critical SAR point: the addition of a sugar moiety at the C-3 position, creating this compound from capsimine, modulates the molecule's biological activity profile, potentially reducing its general cytotoxicity while retaining other effects like hepatoprotection.

This compound versus Capsicastrine and Isoteinemine (B12661132)

This compound, capsicastrine, and isoteinemine are structurally related steroidal piperidine (B6355638) alkaloids, a class of compounds characterized by a C27 cholestane (B1235564) skeleton with a nitrogen-containing piperidine ring. These three compounds are stereoisomers, meaning they share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The primary distinctions lie in the stereochemistry at the C-22 and C-25 positions of the steroidal side chain.

Direct comparative SAR studies detailing the specific activity differences between this compound, capsicastrine, and isoteinemine are not extensively documented in publicly available literature. However, based on the established principles of SAR for steroidal alkaloids, several inferences can be drawn from their structural differences.

The Solanidane (B3343774) Skeleton: These compounds belong to the solanidane class of alkaloids. The defining feature of this class is the indolizidine ring system (fused E and F rings) where a tertiary nitrogen atom connects the two rings. This rigid structure is a critical pharmacophore. The orientation of the lone pair of electrons on the nitrogen atom, influenced by the stereochemistry of the surrounding carbons, can affect the molecule's ability to form hydrogen bonds or interact with target proteins.

The table below summarizes the key structural features of these related alkaloids.

| Feature | This compound | Capsicastrine | Isoteinemine |

| Alkaloid Class | Steroidal Piperidine (Solanidane type) | Steroidal Piperidine (Solanidane type) | Steroidal Piperidine (Solanidane type) |

| Core Skeleton | C27 Cholestane | C27 Cholestane | C27 Cholestane |

| Key Stereochemistry | (22R, 25R) | Isomer of this compound | (22R, 25S) |

SAR Insights from Other Solanum Steroidal Alkaloids

Broader insights into the SAR of this compound can be gained by examining the larger family of Solanum steroidal alkaloids. These compounds are generally classified into types such as spirosolanes and solanidanes, based on the structure of their nitrogen-containing heterocyclic side chains. nih.govnih.gov

Aglycone Structure: The activity of steroidal alkaloids is profoundly influenced by the structure of the aglycone (the non-sugar, steroidal part of the molecule). nih.gov

Hydroxylation: The presence and position of hydroxyl (-OH) groups on the steroidal backbone are critical. A hydroxyl group at the C-3 position is common and is often a site for glycosylation. Additional hydroxylation at other positions can modify the molecule's hydrophilicity and its interaction with targets.

Importance of the Sugar Moiety (in Glycoalkaloids): While this compound is an aglycone, many Solanum alkaloids exist naturally as glycoalkaloids, where one or more sugar units are attached, typically at the C-3 hydroxyl group. The sugar component is often essential for activity. nih.gov For instance, the glycoalkaloids solamargine (B1681910) and solasonine (B1682107) are significantly more active in certain assays than their common aglycone, solasodine, highlighting that the sugar moiety is not merely for solubility but is an active participant in the mechanism of action. nih.gov

Substitutions on the Steroid Skeleton: The introduction of other functional groups, such as double bonds, can also play a pivotal role. A double bond in the A or B ring of the steroid nucleus, for example, can alter the planarity and electronic distribution of the molecule, thereby influencing its biological potency. researchgate.net

Synthetic and Semisynthetic Strategies for Isocapsicastrine and Its Analogues

Total Synthesis Approaches to Steroidal Alkaloids Relevant to Isocapsicastrine

The total synthesis of steroidal alkaloids is a testament to the advancement of organic chemistry, enabling the construction of complex, polycyclic frameworks with a high degree of stereocontrol. While a total synthesis of this compound itself has not been extensively documented in readily available literature, the strategies employed for other structurally related alkaloids, particularly those with a C-nor-D-homo steroid skeleton, provide a blueprint for how its synthesis could be approached. nih.govcdnsciencepub.com

Efforts in this field have historically served to advance the science of organic chemistry, leading to new reagents, synthetic transformations, and strategies for stereocontrolled synthesis. researchgate.net The synthesis of complex polycyclic alkaloids often involves the development of methods to rapidly assemble intricate molecular domains. researchgate.net

A notable example is the synthesis of the Veratrum alkaloid heilonine, which shares the hexacyclic core common to many steroidal alkaloids. One successful strategy involved a highly convergent approach featuring a key intramolecular [2+2+2] cycloisomerization reaction to construct three of the six rings in a single step. nih.gov This highlights the power of transition metal catalysis in forging multiple carbon-carbon bonds and ring systems efficiently. Other key transformations in this synthesis included an organocatalytic enantioselective Diels-Alder reaction to establish crucial stereocenters in the A/B ring system. nih.gov

The synthesis of other related alkaloids, such as veratramine (B1683811) and jervine, has also provided foundational strategies. These early syntheses often involved the coupling of a pre-formed C-nor-D-homo steroid system with a heterocyclic piperidine (B6355638) unit. nih.gov The development of synthetic routes to these complex natural products continues to be an active area of research, with a focus on creating more efficient and convergent strategies. rsc.org

Semisynthesis from Natural Precursors

Given the structural complexity of this compound, which is isolated from the root bark of Solanum capsicastrum, semisynthesis from more abundant, structurally related natural products presents a more practical and economically viable approach for obtaining this compound and its analogues. thieme-connect.comresearchgate.netthieme-connect.comnih.govniscpr.res.in Steroidal alkaloids are often found in nature as glycosides, and their biosynthesis proceeds from cholesterol. mdpi.com

A common precursor for the semisynthesis of many steroidal alkaloids is solasodine, which can be isolated from various Solanum species. latoxan.com Solanidine (B192412), another readily available steroidal alkaloid from potatoes, has also been utilized as a starting material for the synthesis of valuable steroid hormones, demonstrating the potential of these natural products as chemical feedstocks. wikipedia.org For instance, solanidine has been successfully converted into 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), a key intermediate in the industrial production of progesterone (B1679170) and cortisone (B1669442) derivatives, in a nine-step process with a 30% yield. wikipedia.org

The general strategy for semisynthesis involves the chemical modification of a natural precursor to introduce the specific functional groups and stereochemistry of the target molecule. This can involve a series of reactions such as hydroxylations, oxidations, reductions, and the introduction of nitrogen-containing functionalities. For this compound, a potential semisynthetic route could start from a related Solanum alkaloid that possesses the core 22,26-epiminocholestane skeleton. The key transformations would then involve the stereoselective introduction of the 16α-hydroxyl group and the attachment of the β-D-glucopyranosyl moiety at the 3β-position.

The use of enzymatic transformations is also a powerful tool in the semisynthesis of complex natural products, often providing high chemo-, regio-, and stereoselectivity that can be difficult to achieve with traditional chemical methods.

Advanced Organic Synthesis Methodologies Applied to Complex Alkaloid Structures

The construction of complex alkaloids like this compound relies heavily on a sophisticated toolbox of modern organic synthesis methodologies. These techniques are essential for building the intricate polycyclic core and precisely installing the numerous stereocenters and functional groups.

The control of stereochemistry is paramount in the synthesis of natural products, as even minor changes in the three-dimensional arrangement of atoms can have profound effects on biological activity. A variety of powerful stereoselective methods are employed in the synthesis of complex alkaloids. wiley.com

Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in chemical transformations is a cornerstone of modern organic synthesis. ethz.ch For instance, enantioselective reductions of ketones and imines using chiral metal complexes or organocatalysts are widely used to set key stereocenters. researchgate.net Asymmetric hydroamination and reductive amination are powerful strategies for the enantioselective synthesis of chiral amines, which are core components of alkaloids. researchgate.net

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch These chiral building blocks are then elaborated into the target molecule, transferring their inherent chirality.

Substrate-Controlled Diastereoselection : In many cases, the existing stereocenters in a complex molecule can direct the stereochemical outcome of subsequent reactions. This substrate control is often exploited in the later stages of a synthesis to install new stereocenters with high diastereoselectivity.

Cycloaddition Reactions : Pericyclic reactions, such as the Diels-Alder and [2+2+2] cycloadditions, are particularly powerful for the rapid construction of cyclic and polycyclic systems with excellent stereocontrol. nih.govresearchgate.net The intramolecular [2+2+2] cycloaddition used in the synthesis of heilonine is a prime example of how these reactions can be used to build significant molecular complexity in a single step. nih.gov

The development of new stereoselective methods continues to be a major focus of research, enabling the synthesis of increasingly complex and biologically important molecules. ub.edu

The ability to selectively modify functional groups is crucial for both the total synthesis and semisynthesis of complex alkaloids. Functional group interconversions (FGIs) are often necessary to unmask reactive groups at the appropriate stage of a synthesis or to convert one functional group into another. nih.govacs.org

The derivatization of natural products is also a key strategy for exploring structure-activity relationships (SAR). By systematically modifying the functional groups of a parent molecule like this compound, chemists can probe which parts of the molecule are essential for its biological activity. This can involve acylation, oxidation, reduction, or the removal of specific functional groups. mdpi.com For example, the derivatization of the alkaloid haemanthamine (B1211331) has involved acylation of a hydroxyl group, oxidation to a ketone, and various modifications to other parts of the molecule. mdpi.com

Modern C-H functionalization techniques are revolutionizing this area by allowing for the direct derivatization of otherwise unreactive C-H bonds. nih.gov This can provide access to novel analogues that would be difficult to synthesize using traditional methods. For example, intermolecular C-H amination and alkene aziridination have been used to introduce new functionalities into native natural products. nih.gov

The strategic application of these advanced synthetic methodologies is essential for overcoming the challenges associated with the synthesis of complex alkaloids like this compound and for unlocking their full potential as therapeutic agents or biological probes.

Advanced Analytical Methodologies for Isocapsicastrine Research

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for separating components within a mixture. medcraveonline.com The process involves distributing the sample between a stationary phase and a mobile phase, with separation occurring based on the differential affinities of the components for these two phases. gilson.com For a compound like Isocapsicastrine, which is typically found in a complex matrix of other plant metabolites, chromatography is indispensable for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.orgnih.gov It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org HPLC is widely employed in pharmaceutical and natural product analysis due to its high resolution, speed, and sensitivity. notulaebotanicae.ro

In the context of this compound research, HPLC is particularly valuable for both analytical quantification and preparative isolation. For the analysis of steroidal glycoalkaloids and their aglycones, reversed-phase columns, such as C18, are commonly used. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.gov

Preparative HPLC takes this principle to a larger scale, allowing for the isolation of pure compounds from complex extracts. nih.gov For instance, steroidal alkaloids from Solanum species have been successfully purified using preparative HPLC, often coupled with mass spectrometry (MS) for real-time detection and identification of the target compound during fractionation. nih.gov This approach is critical for obtaining high-purity this compound for structural elucidation and biological activity studies.

| Parameter | Typical Conditions for Steroidal Alkaloid Analysis |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Octadecylsilane (C18) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol (B129727)/Buffer mixtures |

| Detection | UV Detector (typically at low wavelengths, ~200-210 nm), Mass Spectrometry (MS) |

| Application | Quantification and preparative isolation of this compound from plant extracts. nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. slideshare.net It is the method of choice for volatile and semi-volatile organic compounds. asianpubs.org For trace analysis, GC-MS offers high sensitivity and specificity, making it a "gold standard" for forensic and environmental analysis. slideshare.net

Steroidal alkaloids like this compound are generally not volatile enough for direct GC analysis. Therefore, a common approach involves hydrolysis of the parent glycoalkaloids to their corresponding aglycones, followed by analysis of the aglycone. acs.org this compound itself is an aglycone. While derivatization can be used to increase volatility, methods have been developed for the analysis of underivatized steroidal aglycons. acs.orgresearchgate.net This is typically performed on nonpolar fused silica (B1680970) capillary columns. acs.org The sample is injected into a heated port, vaporized, and separated as it travels through the column, before being fragmented and detected by the mass spectrometer. asianpubs.org This technique is highly effective for quantifying trace levels of steroidal alkaloids in various plant tissues. acs.org

| Parameter | Typical Conditions for Steroidal Alkaloid Aglycon Analysis |

|---|---|

| Technique | Capillary Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Acid hydrolysis of glycoalkaloids to yield aglycons (this compound is an aglycone). acs.org |

| Column | Nonpolar megabore fused silica capillary column (e.g., Rtx-1). acs.org |

| Carrier Gas | Helium or Hydrogen. notulaebotanicae.ro |

| Detection | Mass Spectrometer (Electron Ionization - EI). |

| Application | Quantitation of trace amounts of steroidal alkaloid aglycons in plant tissues. acs.orgsaspublishers.com |

Advanced preparative chromatographic methods provide efficient alternatives to traditional solid-support chromatography for the isolation of natural products. iomcworld.com These liquid-liquid chromatography techniques avoid the problems associated with solid stationary phases, such as irreversible adsorption and decomposition of sensitive compounds, ensuring high recovery rates. gilson.comiomcworld.com

Droplet Counter-Current Chromatography (DCCC) is a liquid-liquid separation technique where one liquid phase is held stationary while the mobile phase passes through it in the form of droplets, driven by gravity. slideshare.netwikipedia.org Separation is based on the differential partitioning of solutes between the two immiscible liquid phases. creative-proteomics.com DCCC has been successfully applied to the fractionation of various alkaloids from crude plant extracts. thieme-connect.comepa.gov The choice of the two-phase solvent system and the use of pH gradients are critical for achieving successful separation of alkaloids, whose polarity is highly pH-dependent. thieme-connect.comthieme-connect.com

Fast Centrifugal Partition Chromatography (FCPC) , a form of counter-current chromatography, is a highly efficient preparative technique that uses a centrifugal force to hold the liquid stationary phase in place while the mobile phase is passed through it. iomcworld.comkromaton.fr This method eliminates the need for solid supports like silica, leading to near-total recovery of the sample without denaturation. phcog.com FCPC is particularly well-suited for the large-scale separation and purification of natural products, including alkaloids. iomcworld.comkromaton.fr The selection of an appropriate biphasic solvent system is the key to a successful separation, as the partitioning of the compound between the two phases dictates its retention and elution. gilson.com

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures like plant extracts. wikipedia.org They provide both separation of individual components and their structural identification in a single run.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov In CE, charged molecules are separated based on their different migration speeds in an electric field within a narrow capillary. researchgate.net This technique requires minimal sample volume and can achieve very high resolution. nih.gov

CE-MS is a powerful tool for the analysis of alkaloids in crude plant extracts. nih.govtandfonline.com The coupling is typically achieved using an electrospray ionization (ESI) interface, which transfers the separated analytes from the capillary into the mass spectrometer. nih.gov The method has been successfully applied to analyze various classes of alkaloids, including those from Solanaceae plants. springernature.com By selecting appropriate buffer systems, often containing additives like acetonitrile, and optimizing MS parameters, CE-MS allows for the rapid profiling and identification of alkaloids like this compound, even in minute quantities. nih.govtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely used hyphenated technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergy allows for the effective separation of multiple components in a complex mixture, followed by their identification based on their mass-to-charge ratio. tandfonline.com

For comprehensive profiling of steroidal alkaloids, Ultra-Performance Liquid Chromatography (UPLC) coupled to a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (qTOF) is often employed. springernature.comnih.gov This provides high-resolution separation and accurate mass measurements, which are crucial for the tentative identification of compounds in complex extracts. nih.gov Indeed, HPLC-qTOF-ESIMS analysis of Solanum villosum extracts has allowed for the tentative identification of numerous metabolites, including this compound. phcog.com

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and structural information. eag.com In an LC-MS/MS system, a specific precursor ion (e.g., the molecular ion of this compound) is selected after chromatographic separation, fragmented through collision with an inert gas, and the resulting product ions are analyzed. kromaton.fr This fragmentation pattern is unique to the molecule's structure and serves as a highly specific fingerprint for identification. eag.com Furthermore, this technique is exceptionally sensitive, allowing for the quantification of trace components in complex biological matrices using methods like Multiple Reaction Monitoring (MRM). creative-proteomics.comnih.gov

| Parameter | Typical Conditions for Steroidal Alkaloid Profiling |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Separation | HPLC or UPLC with a reversed-phase column (e.g., C18). springernature.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for alkaloids. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (qTOF). springernature.comeag.com |

| Scan Mode | Full Scan for profiling, Product Ion Scan for structural analysis, Multiple Reaction Monitoring (MRM) for quantification. creative-proteomics.com |

| Application | Comprehensive profiling, structural elucidation, and sensitive quantification of this compound and related alkaloids in plant extracts. preprints.orgmdpi.com |

Spectroscopic Characterization Beyond Routine NMR and MS

While NMR and MS provide the primary framework for determining the planar structure and connectivity of a molecule, other spectroscopic techniques are indispensable for confirming the presence of specific functional groups and establishing the absolute stereochemistry.

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing definitive proof of a molecule's absolute configuration. The technique involves diffracting X-rays through a single crystal of a compound and analyzing the resulting diffraction pattern to build a detailed electron density map. This map reveals the precise spatial coordinates of each atom, confirming the stereochemistry at all chiral centers.

For a complex steroidal alkaloid like this compound, which possesses multiple chiral centers, obtaining a single crystal suitable for X-ray diffraction analysis would be the gold standard for validating its stereochemical assignments. However, based on currently available scientific literature, there are no specific reports confirming the use of X-ray crystallography for the stereochemical confirmation of this compound. While the structures of other related natural products have been determined using this method, the successful application to this compound has not been documented in readily accessible research.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a crucial analytical tool for identifying the functional groups present in a molecule. The structure of this compound was elucidated through a combination of chemical degradation and analysis of spectral data, which included infrared spectroscopy. uni.luresearchgate.net This technique works on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an infrared spectrum that serves as a molecular "fingerprint."

The FTIR spectrum of this compound would be expected to show absorption bands corresponding to its various functional groups. While the specific, experimentally obtained spectrum for this compound is not detailed in readily available literature, the expected characteristic absorption bands can be inferred from its known structure.

Table 1: Expected FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol, Glycoside) | Stretching | 3500-3200 (broad) |

| N-H (Secondary Amine) | Stretching | 3500-3300 (medium) |

| C-H (Alkane, Alkene) | Stretching | 3100-2850 |

| C=C (Alkene) | Stretching | 1680-1620 (variable) |

| C-O (Alcohol, Ether, Glycoside) | Stretching | 1260-1000 (strong) |

| C-N (Amine) | Stretching | 1250-1020 |

The broad O-H stretching band would arise from the multiple hydroxyl groups in the glucose moiety and on the steroidal backbone. The N-H stretching of the secondary amine in the epimino ring would also be present. The C-H stretching region would show signals for both sp² (from the C=C bond) and sp³ hybridized carbons. The stretching vibrations of the C=C double bond and the numerous C-O and C-N single bonds would also provide key diagnostic peaks in the fingerprint region of the spectrum, corroborating the structural features determined by other spectroscopic methods.

Ecological and Chemotaxonomic Significance of Isocapsicastrine

Distribution Patterns of Isocapsicastrine within Solanaceae Species

This compound, a steroidal glycoalkaloid, has been identified in various species within the Solanaceae family, a large and diverse group of flowering plants. wikipedia.org The distribution of this compound is not uniform across the family, and its presence is a key characteristic of certain species, particularly within the genus Solanum.

The primary species in which this compound has been isolated and characterized is Solanum capsicastrum, commonly known as the false Jerusalem cherry. Research has identified this compound in the root bark of this plant. Another closely related species, Solanum pseudocapsicum, also known as the Jerusalem cherry, is reported to contain a variety of steroidal alkaloids, and the presence of this compound has been noted in the context of its chemical profile.

While the documented presence of this compound is most prominent in S. capsicastrum and S. pseudocapsicum, the broader class of steroidal alkaloids is widespread throughout the Solanum genus. This includes well-known compounds such as α-solanine and α-chaconine in potatoes (Solanum tuberosum) and α-tomatine in tomatoes (Solanum lycopersicum), which share a common biosynthetic origin from cholesterol. mdpi.commpg.de The structural similarities between these compounds suggest that the enzymatic pathways leading to the formation of this compound may be present in other Solanum species as well, even if the compound itself has not yet been isolated or reported from them.

The occurrence of steroidal alkaloids extends to other genera within the Solanaceae. For instance, the genus Capsicum, which includes various species of peppers, is known for producing capsaicinoids, a different class of alkaloids responsible for their pungency. wikipedia.org While capsaicinoids are the dominant alkaloids in Capsicum, chemosystematic studies have also explored the presence of other alkaloid types. wikipedia.org Calystegines, another group of alkaloids, have been found in the genus Capsicum. semanticscholar.org However, the specific presence of this compound in the genus Capsicum is not well-documented in the current body of scientific literature.

The following table summarizes the known distribution of this compound and related steroidal alkaloids in selected Solanaceae species.

| Species | This compound Presence | Other Notable Steroidal Alkaloids | Reference |

|---|---|---|---|

| Solanum capsicastrum | Present (Root Bark) | Capsimine (B40940) | |

| Solanum pseudocapsicum | Reported Presence | Solanocapsine, Solacasine | |

| Solanum tuberosum (Potato) | Not Reported | α-Solanine, α-Chaconine | mdpi.com |

| Solanum lycopersicum (Tomato) | Not Reported | α-Tomatine, Dehydrotomatine | medcraveonline.com |

| Solanum nigrum (Black Nightshade) | Not Reported | α-Solasonine, α-Solamargine | mpg.de |

Role of this compound as a Secondary Metabolite in Plant Defense

This compound is classified as a secondary metabolite, an organic compound that is not directly involved in the normal growth, development, or reproduction of a plant. dokumen.pub Instead, these compounds often mediate ecological interactions, playing a crucial role in the plant's defense against various environmental pressures, including herbivores and pathogens. dokumen.pub

The production of steroidal glycoalkaloids, such as this compound, is a well-established defense strategy in the Solanaceae family. mdpi.commedcraveonline.com These compounds often exhibit a bitter taste and can be toxic to a wide range of organisms, thereby deterring feeding by herbivores. medcraveonline.comdokumen.pub The synthesis of these defensive chemicals is considered an adaptive trait that enhances the plant's survival and reproductive success. medcraveonline.com For example, the glycoalkaloids α-solanine and α-chaconine in potatoes are known to act as natural defense substances against insects and other pests. mdpi.com

While specific studies on the direct effects of purified this compound on herbivores are limited, the general defensive role of this class of compounds is widely accepted. Plants in the Solanaceae family are known to increase the synthesis of glycoalkaloids in response to stress, such as herbivore attacks. mdpi.comfrontiersin.org This induced defense mechanism suggests that compounds like this compound are part of a dynamic and responsive system that protects the plant from damage. The toxic properties of these alkaloids can affect various metabolic systems in animals, including enzymes and the nervous system, leading to reduced feeding, inhibited growth, or even mortality in herbivores. uv.mx

The defensive functions of steroidal alkaloids in Solanum species can be summarized as follows:

Antifeedant Properties: The bitter taste of these compounds can deter herbivores from feeding on the plant. medcraveonline.com

Toxicity: Ingestion of sufficient quantities of these alkaloids can be toxic to insects and other animals, disrupting physiological processes. mpg.deuv.mx

Growth Inhibition: Even at sub-lethal concentrations, these compounds can negatively impact the growth and development of herbivorous insects.

The presence of this compound in the root bark of Solanum capsicastrum suggests a specific defensive role in protecting this vital plant part from soil-dwelling herbivores and pathogens.

Chemotaxonomic Implications of this compound Presence in Solanaceae

Chemotaxonomy is the field of biology that utilizes the chemical constituents of organisms to understand their systematic relationships. In the Solanaceae family, secondary metabolites, particularly alkaloids, have proven to be valuable chemotaxonomic markers. scielo.brufrgs.br The distribution and structural diversity of these compounds often correlate with phylogenetic classifications, providing insights into the evolutionary relationships between different genera and species. scielo.brufrgs.br

The presence of specific types of alkaloids can help to define and differentiate taxonomic groups within the Solanaceae. scielo.brufrgs.br For instance, tropane (B1204802) alkaloids are characteristic of certain genera like Datura and Brugmansia, while withanolides are prominent in Withania and related genera. Steroidal alkaloids, including this compound, serve as important chemical markers for the genus Solanum and its relatives. ufrgs.brresearchgate.net

The occurrence of this compound in Solanum capsicastrum and its close relative S. pseudocapsicum helps to chemically characterize this species group within the vast and complex genus Solanum. The specific patterns of steroidal glycoalkaloids can be used to distinguish between closely related species and even varieties. researchgate.net For example, studies on the Solanum nigrum complex have demonstrated that the qualitative and quantitative composition of steroidal glycoalkaloids can support taxonomic decisions at the subspecies level. researchgate.netscuticaria.com

The structural type of the aglycone (the non-sugar part of the glycoalkaloid) is a key feature in the chemotaxonomy of Solanum. The solanidane (B3343774) skeleton is a common feature of many steroidal alkaloids in this genus. researchgate.net The specific substitutions and stereochemistry of compounds like this compound contribute to a unique chemical fingerprint for the species that produce them.

The phylogenetic relationships within the Solanaceae are complex, and molecular data is increasingly used to construct evolutionary trees. pakbs.orgbalsas-nahuatl.orgresearchgate.net Chemical data from compounds like this compound can complement this molecular evidence, providing an additional layer of information to refine the classification of the family. The presence of shared biosynthetic pathways for these alkaloids can indicate a common evolutionary origin among the species that produce them.

Future Directions and Research Gaps in Isocapsicastrine Studies

Elucidation of Undetermined Biosynthetic Steps

The biosynthesis of steroidal alkaloids in Solanum species is generally understood to originate from cholesterol. However, the precise enzymatic steps and intermediate compounds that lead to the formation of Isocapsicastrine are largely uncharacterized. This lack of detailed knowledge represents a significant gap in the understanding of this natural product.

Future research should focus on identifying and characterizing the specific enzymes, such as cytochrome P450s, aminotransferases, and glycosyltransferases, that are involved in the biosynthetic pathway of this compound. A clearer understanding of this pathway could enable the use of metabolic engineering and synthetic biology approaches for the enhanced production of this compound or novel derivatives.

Table 1: Potential Research Focuses for Elucidating this compound Biosynthesis

| Research Area | Objective | Potential Impact |

|---|---|---|

| Transcriptomic and Genomic Analysis | To identify candidate genes involved in the this compound biosynthetic pathway in Solanum capsicastrum. | Discovery of novel enzymes and a more complete understanding of steroidal alkaloid biosynthesis. |

| Enzyme Characterization | To functionally express and characterize the activity of candidate enzymes in vitro and in vivo. | Confirmation of the specific roles of enzymes in the pathway and enabling their use in biocatalytic processes. |

| Metabolomic Profiling | To identify and quantify metabolic intermediates in the this compound pathway. | A detailed map of the biosynthetic route, which can be used to optimize production. |

Comprehensive Mechanistic Characterization of Biological Activities

Preliminary studies have suggested that this compound may possess hepatoprotective properties. phcog.com However, the molecular mechanisms underlying this and other potential biological activities have not been thoroughly investigated. A significant research gap exists in understanding how this compound interacts with cellular targets to exert its effects.

Future investigations should aim to identify the specific molecular targets and signaling pathways that are modulated by this compound. This could involve a range of modern biological techniques to provide a comprehensive picture of its mechanism of action.

Table 2: Methodologies for Mechanistic Characterization of this compound

| Methodology | Purpose | Expected Outcome |

|---|---|---|

| Affinity Chromatography and Mass Spectrometry | To identify the protein binding partners of this compound. | Revelation of direct molecular targets, offering insights into its mechanism of action. |

| Transcriptomic and Proteomic Analyses | To analyze changes in gene and protein expression in cells treated with this compound. | Identification of cellular pathways and processes affected by the compound. |

| In Vitro and In Vivo Disease Models | To evaluate the efficacy and mechanism of action of this compound in relevant disease models. | Validation of its therapeutic potential and a deeper understanding of its physiological effects. |

Development of Novel Synthetic Routes

Currently, this compound is obtained through isolation from its natural source. researchgate.net The development of a total synthesis or efficient semi-synthetic routes would be highly beneficial for ensuring a stable supply of the compound for research and potential therapeutic applications. The complex stereochemistry of this compound presents a significant synthetic challenge, and there is a clear need for the development of novel and efficient synthetic strategies.

Future synthetic efforts could focus on the development of stereoselective reactions and convergent strategies to assemble the complex steroidal backbone and introduce the necessary functional groups. The successful synthesis of this compound would not only provide access to the natural product but also open the door for the creation of novel analogs.

Table 3: Potential Strategies for the Synthesis of this compound

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Biomimetic Synthesis | A synthetic approach that mimics the proposed biosynthetic pathway. | Potential for high efficiency and stereoselectivity. |

| Convergent Synthesis | The synthesis of complex molecular fragments that are then joined together. | Increased overall efficiency and flexibility for analog synthesis. |

| Asymmetric Catalysis | The use of chiral catalysts to control the stereochemistry of key bond-forming reactions. | Access to enantiomerically pure this compound and its stereoisomers. |

Exploration of Additional this compound Derivatives

The biological activity of a natural product can often be enhanced, or its properties modulated, through chemical modification. The exploration of this compound derivatives is a promising area for future research that could lead to the discovery of new compounds with improved therapeutic potential.

Systematic modification of the this compound structure could be undertaken to explore the structure-activity relationships (SAR) of this class of compounds. This would involve the synthesis of a library of derivatives with modifications at various positions of the molecule and the evaluation of their biological activities.

Table 4: Potential Modifications for this compound Derivatives

| Modification Site | Type of Modification | Potential Outcome |

|---|---|---|

| Hydroxyl Groups | Esterification, etherification, glycosylation. | Altered solubility, bioavailability, and target interactions. |

| Nitrogen Atom | Alkylation, acylation, quaternization. | Modified basicity and potential for new biological activities. |

| Steroidal Backbone | Introduction of unsaturation, epoxidation, hydroxylation. | Changes in conformation and interaction with biological targets. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.